molecular formula C6H6BrMgN B3416138 6-Methyl-2-pyridylmagnesium bromide CAS No. 621685-64-1

6-Methyl-2-pyridylmagnesium bromide

Cat. No. B3416138
CAS RN: 621685-64-1
M. Wt: 196.33 g/mol
InChI Key: MLOASRKLZROFAX-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of 6-Methyl-2-pyridylmagnesium bromide consists of a pyridine ring with a methyl group attached to the 6th carbon and a magnesium bromide group attached to the 2nd carbon .


Chemical Reactions Analysis

As a Grignard reagent, 6-Methyl-2-pyridylmagnesium bromide is expected to participate in a variety of chemical reactions. Grignard reagents are known for their strong nucleophilic properties and can react with a wide range of electrophiles .

Scientific Research Applications

Regioselective Functionalization of Pyridines

6-Methyl-2-pyridylmagnesium bromide is utilized in the directed metalation or halogen/metal exchange of pyridines. These methodologies allow for the precise and selective introduction of various functional groups into the pyridine scaffold, underpinning the synthesis of complex organic molecules. The review by Manolikakes et al. (2013) outlines the diverse strategies for functionalizing pyridine cores using directed metalation or halogen/metal exchange. This process is facilitated by different lithium amides or alkyllithium reagents at low temperatures, with improvements in functional group tolerance achieved through the use of ate-bases with different metals (Cd, Mg, Zn) or TMP metal reagents. Organomagnesium reagents, such as iPrMgX, are highlighted for their efficiency in exchanging iodinated or brominated pyridines, demonstrating the pivotal role of 6-Methyl-2-pyridylmagnesium bromide in these transformations (Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P., 2013).

Safety and Hazards

The safety data sheet for a similar compound, Phenylmagnesium bromide, indicates that it is highly flammable and causes severe skin burns and eye damage . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . Similar precautions should be taken when handling 6-Methyl-2-pyridylmagnesium bromide.

properties

IUPAC Name

magnesium;6-methyl-2H-pyridin-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOASRKLZROFAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C[C-]=N1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-pyridylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-pyridylmagnesium bromide
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6-Methyl-2-pyridylmagnesium bromide
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6-Methyl-2-pyridylmagnesium bromide
Reactant of Route 4
6-Methyl-2-pyridylmagnesium bromide
Reactant of Route 5
6-Methyl-2-pyridylmagnesium bromide
Reactant of Route 6
6-Methyl-2-pyridylmagnesium bromide

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